molecular formula C13H8ClIN2O2S B567520 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-22-2

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567520
CAS No.: 1227267-22-2
M. Wt: 418.633
InChI Key: MJBSHNPCKOYRPC-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with chloro, iodo, and phenylsulfonyl substituents

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also focus on optimizing its synthesis and understanding its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through cyclization reactions.

    Introduction of the Chloro and Iodo Groups: Halogenation reactions are employed to introduce the chloro and iodo substituents onto the pyrrolopyridine core.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group.

    2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro group.

    6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodo group.

Uniqueness

The presence of both chloro and iodo groups, along with the phenylsulfonyl substituent, makes 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine unique

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSHNPCKOYRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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